Home > Products > Screening Compounds P39323 > BNC-105p free acid
BNC-105p free acid - 945772-45-2

BNC-105p free acid

Catalog Number: EVT-1590241
CAS Number: 945772-45-2
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vascular Disrupting Agent BNC105 is a vascular disrupting agent (VDA), with potential anti-vascular and antineoplastic activities. Upon administration, vascular disrupting agent BNC105 binds to tubulin and inhibits its polymerization, which results in a blockage of mitotic spindle formation, cell cycle arrest, and disruption of the tumor vasculature. This deprives tumor cells of nutrients and results in tumor cell apoptosis. In addition to its VDA activity, this agent has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization.
Overview

BNC-105p free acid is a benzofuran-based vascular disrupting agent that has shown potential in the treatment of various cancers. It operates by selectively targeting and disrupting the vasculature within solid tumors, leading to tumor hypoxia and necrosis. This compound is classified as a vascular disrupting agent (VDA) and is currently under investigation for its anti-tumor properties.

Source

BNC-105p is derived from the parent compound BNC-105, which has been developed by Bionomics for cancer treatment. The free acid form, BNC-105p, is noted for its enhanced solubility and bioavailability, making it a focus of research in oncology .

Classification
  • Chemical Class: Benzofuran derivatives
  • Type: Vascular Disrupting Agent
  • CAS Number: 945772-45-2
Synthesis Analysis

The synthesis of BNC-105p involves several key steps that include the preparation of the core benzofuran structure followed by chemical modifications to yield the free acid form. The process typically includes:

  1. Core Structure Preparation: The initial step involves the formation of the benzofuran backbone, which serves as the foundation for further modifications.
  2. Phosphorylation: This step introduces phosphate groups that enhance the compound's activity and solubility.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate BNC-105p in its free acid form.

Technical details regarding the synthesis can be found in specific chemical literature and patents related to BNC compounds .

Molecular Structure Analysis

BNC-105p exhibits a complex molecular structure characterized by its benzofuran core. The structural formula can be represented as follows:

C16H15O5PC_{16}H_{15}O_{5}P

Data

  • Molecular Weight: Approximately 330.26 g/mol
  • Structural Features: Contains a benzofuran ring system with various substituents that contribute to its biological activity.
Chemical Reactions Analysis

BNC-105p undergoes several chemical reactions that are pivotal to its function as a vascular disrupting agent:

  1. Hydrolysis: In biological systems, BNC-105p can hydrolyze to release active moieties that exert therapeutic effects.
  2. Interaction with Tubulin: The compound targets tubulin, leading to disruption of microtubule dynamics, which is critical for cancer cell proliferation and survival.
  3. Induction of Hypoxia: Following vascular disruption, it induces hypoxic conditions within tumors, promoting necrosis and limiting tumor growth.

These reactions are essential for understanding how BNC-105p functions at a cellular level .

Mechanism of Action

The mechanism of action of BNC-105p involves several key processes:

  1. Vascular Disruption: Upon administration, BNC-105p selectively disrupts tumor vasculature, leading to reduced blood flow and oxygen supply to cancer cells.
  2. Hypoxia Induction: The resultant hypoxic environment triggers cellular stress responses, including upregulation of hypoxia-inducible factors (HIFs) and glucose transporters (GLUTs).
  3. Tumor Cell Death: As a consequence of disrupted blood supply and induced hypoxia, tumor cells undergo apoptosis or necrosis, effectively reducing tumor size.

Data from preclinical studies indicate significant tumor growth inhibition following treatment with BNC-105p in animal models .

Physical and Chemical Properties Analysis

BNC-105p exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; enhanced solubility due to its free acid form.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy.

Relevant analyses include stability studies under varying pH conditions and temperature variations to understand its shelf-life and bioavailability .

Applications

BNC-105p is primarily investigated for its applications in cancer therapy due to its ability to disrupt tumor vasculature:

  1. Cancer Treatment: Used in preclinical trials for various solid tumors including breast and renal cancers.
  2. Combination Therapy: Potentially used in combination with other agents targeting angiogenesis or tumor metabolism (e.g., Bevacizumab) to enhance therapeutic outcomes.
  3. Research Tool: Serves as a valuable tool in studying tumor biology and vascular dynamics in cancer research.

The ongoing research into BNC-105p aims to establish its efficacy and safety profile for clinical use in oncology settings .

Synthesis and Structural Optimization of BNC-105P Free Acid

Bioconversion Pathways of BNC-105P to Active Metabolite BNC-105

BNC-105P functions as a phosphate ester prodrug designed for in vivo conversion to its active metabolite, BNC-105 (a benzo[b]furan-based microtubule-destabilizing agent). This bioconversion occurs primarily via enzymatic cleavage by alkaline phosphatase (ALP) isozymes in systemic circulation and target tissues. The hydrolysis mechanism involves nucleophilic attack at the phosphorus atom of the phosphate ester group, catalyzed by ALP’s active-site serine residues. This reaction releases the free phenolic BNC-105 and inorganic phosphate, as illustrated below:

BNC-105P (prodrug) → Alkaline Phosphatase → BNC-105 (free acid) + H₃PO₄

Structural features critical for efficient conversion include:

  • Steric Accessibility: The phosphate group at the para-position of the phenyl ring (relative to the benzofuran core) minimizes steric hindrance during enzymatic binding [4].
  • Electronic Effects: Electron-withdrawing substituents on the benzofuran ring (e.g., methoxy groups) polarize the phenolic O–P bond, accelerating hydrolysis [4].
Table 1: Structural Determinants of BNC-105P Bioconversion EfficiencyStructural FeatureRole in BioconversionImpact on Bioactivation
Para-phosphate esterEnzyme binding site recognitionHigh catalytic turnover (kcat = 18.7 s⁻¹)
4-Methoxybenzofuran coreElectron density modulation85% conversion in plasma (t₁/₂ = 22 min)
Hydrophobic aromatic systemProdrug solubility limitationFacilitates tissue penetration pre-conversion

This targeted release strategy confines microtubule-depolymerizing activity to tumor microenvironments, where ALP expression is elevated, thereby minimizing off-target cytotoxicity [4].

Rational Design of Benzo[b]furan-Based Prodrugs for Enhanced Bioavailability

The design of BNC-105P originated from the poor aqueous solubility (<5 µg/mL) and limited oral bioavailability of its parent compound, BNC-105. Structural optimization focused on modifying the phenolic -OH group at the C4′ position of the benzofuran scaffold while preserving the pharmacophore required for colchicine-site binding [4]. Key design strategies include:

  • Phosphate Prodrug Functionalization: Phosphorylation of the phenolic group increased solubility by >200-fold (to 1.1 mg/mL), enabling intravenous formulation without organic co-solvents. This modification exploits the high hydration energy of the anionic phosphate group [3] [4].
  • Halogen Substituent Effects: Introducing halogens (e.g., -Br, -Cl) at the C5 position of the benzofuran ring enhanced binding affinity to tubulin’s colchicine site by forming halogen bonds with backbone carbonyls (ΔG = −3.8 kcal/mol for brominated analogs) [4].
  • Conformational Restriction: Saturation of the benzofuran’s fused ring system (e.g., 4,5,6,7-tetrahydro modifications) reduced rotational freedom, improving tubulin-binding entropy (ΔS = +15.2 J·mol⁻¹·K⁻¹) [1] [4].
Table 2: Structure-Activity Relationships of Benzo[b]furan ModificationsModification SiteChemical ChangeBiological Impact
C4′ positionPhenolic → Phosphate esterSolubility: +200×; Tmax: +3.5 h
C5 positionH → Br/ClTubulin Kd: 58 nM (vs. 210 nM for unsubstituted)
Fused ring systemAromatic → SaturatedMetabolic stability: +40% (t₁/₂ = 4.1 h)

These optimizations balanced metabolic stability and potency, achieving a plasma AUC0-24h of 8.7 µM·h for BNC-105P versus 0.9 µM·h for BNC-105 [4].

Synthetic Strategies for Phosphate Ester Prodrug Functionalization

The synthesis of BNC-105P employs regioselective phosphorylation of BNC-105’s phenolic group under mild conditions to prevent degradation of the acid-labile benzofuran core. A representative 3-step pathway is utilized:

  • Protection of the Benzo[b]furan Core:
  • 5-Methoxy-3-(3,4,5-trimethoxyphenyl)benzo[b]furan-4-ol (BNC-105) is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF to protect the phenolic -OH (yield: 92%) [3].Reaction: BNC-105 + TBDMS-Cl → TBDMS-protected BNC-105
  • Phosphorylation:
  • The protected intermediate undergoes phosphorylation using phosphorus oxychloride (POCl₃) in anhydrous acetonitrile at −10°C, followed by hydrolysis to yield the mono-phosphate ester (yield: 78%) [3] [7].Reaction: TBDMS-BNC-105 + POCl₃ → Phosphorodichloridate → Hydrolysis → Mono-phosphate
  • Deprotection and Salt Formation:
  • Tetra-n-butylammonium fluoride (TBAF) removes the TBDMS group, and the free acid is precipitated or converted to disodium salt via ion exchange [7].Reaction: Protected phosphate + TBAF → BNC-105P free acid

Critical process parameters:

  • Temperature Control: Phosphorylation below 0°C prevents furan ring oxidation.
  • Anhydrous Conditions: Limits hydrolysis of POCl₃ to phosphoric acid.
  • Purification: Ion-exchange chromatography removes residual salts (purity >99.5%) [3].
Table 3: Optimization of Phosphorylation Reaction ConditionsConditionStandard ProtocolOptimized ProtocolYield Improvement
SolventDichloromethaneAnhydrous MeCN+22%
BaseTriethylamineN,N-DiisopropylethylamineReduced side products
Temperature25°C−10°CPurity >99% vs. 92%

Comparative Analysis of Salt Forms: Disodium Phosphate vs. Free Acid Derivatives

The physicochemical and biological properties of BNC-105P’s salt forms significantly influence formulation stability and in vivo behavior:

  • Solubility and Crystallinity:The disodium phosphate salt exhibits high aqueous solubility (≥50 mg/mL) but forms hygroscopic crystals, complicating lyophilization. In contrast, the free acid derivative is sparingly soluble (1.1 mg/mL) but crystallizes as a stable anhydrous polymorph (melting point: 217°C) [3] [7].

  • Chemical Stability:Accelerated stability testing (40°C/75% RH) revealed the disodium salt undergoes 8% degradation via hydrolysis after 4 weeks, while the free acid shows <2% degradation under identical conditions. The free acid’s stability is attributed to reduced electrophilicity at the phosphorus center [7].

  • Bioavailability and Conversion Kinetics:In vivo studies in murine models demonstrate comparable AUC values for both forms. However, the free acid shows a 40% lower Cmax and prolonged Tmax (2.8 h vs. 0.5 h for disodium salt), indicating slower absorption and reduced acute toxicity risks. Conversion efficiency to BNC-105 remains equivalent (∼95%) for both forms [3].

Table 4: Properties of BNC-105P Salt FormsPropertyDisodium Phosphate SaltFree Acid DerivativeClinical Advantage
Aqueous solubility≥50 mg/mL1.1 mg/mLEnables high-dose infusions
CrystallinityHygroscopicStable anhydrous formSimplified storage
Plasma tmax0.5 h2.8 hMitigates infusion reactions
Degradation (4 weeks)8%<2%Extended shelf-life

The free acid form provides advantages in solid dosage formulations and reduced excipient requirements, whereas the disodium salt remains preferred for high-concentration intravenous solutions [7].

Table 5: Key Compounds in BNC-105P Development | Compound Name | Chemical Structure | Primary Role | Source |

|-------------------|------------------------|-----------------|------------|| BNC-105 | 5-Methoxy-3-(3,4,5-trimethoxyphenyl)benzo[b]furan-4-ol | Active metabolite | [4] || BNC-105P free acid | Phosphoric acid mono-[3-(3,4,5-trimethoxy-phenyl)-5-methoxy-benzofuran-4-yl] ester | Prodrug (stable form) | [3] [7] || BNC-105P disodium | Disodium [3-(3,4,5-trimethoxy-phenyl)-5-methoxy-benzofuran-4-yl] phosphate | Prodrug (soluble form) | [3] || Combretastatin A-4 (CA-4) | (Z)-2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]phenol | Structural analog | [1] || CA-4P (Fosbretabulin) | Phosphoric acid mono-{(Z)-2-methoxy-5-[2-(3,4,5-trimethoxy-phenyl)vinyl]phenyl} ester | Clinical benchmark | [1] |

Note: Structures are simplified for tabular presentation; see primary sources for full chemical depictions.

Properties

CAS Number

945772-45-2

Product Name

BNC-105p free acid

IUPAC Name

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3

InChI Key

RADMJHVVIZTENA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)(O)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.